1-Benzylpyrrolidine

Catalog No.
S600449
CAS No.
29897-82-3
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpyrrolidine

CAS Number

29897-82-3

Product Name

1-Benzylpyrrolidine

IUPAC Name

1-benzylpyrrolidine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2

InChI Key

CWEGCQIIDCZZED-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC=CC=C2

Synonyms

1-benzylpyrrolidine

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2

1-Benzylpyrrolidine is an organic compound with the molecular formula C11H15NC_{11}H_{15}N and a molecular weight of approximately 161.24 g/mol. It features a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle, substituted with a benzyl group. The compound is characterized by its colorless liquid state and has been noted for its miscibility with various organic solvents. Its structure can be represented as follows:

text
N / \ C C / \ C C \ / C - C | B

where BB represents the benzyl group.

1-Benzylpyrrolidine exhibits typical reactivity associated with secondary amines. It can undergo:

  • Electrophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, participating in reactions with alkyl halides and acyl halides to form more complex structures .
  • Formation of Enamines: It can react with carbonyl compounds (aldehydes or ketones) to form enamines, which serve as intermediates in various organic synthesis processes .
  • Oxidation and Reduction Reactions: The compound can also participate in oxidation reactions, forming N-oxides, or be reduced to secondary amines under appropriate conditions.

1-Benzylpyrrolidine and its derivatives have been studied for their potential biological activities. Notably:

  • Acetylcholinesterase Inhibition: Some studies indicate that derivatives of 1-benzylpyrrolidine demonstrate considerable inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties: The compound has shown potential antioxidant activity, contributing to its therapeutic profile against oxidative stress-related conditions .

1-Benzylpyrrolidine can be synthesized through several methods:

  • From Pyrrolidine: A common laboratory method involves the alkylation of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
    python
    pyrrolidine + benzyl chloride → 1-benzylpyrrolidine + HCl
  • Catalytic Methods: Recent advancements include using metal catalysts for more efficient synthesis pathways that allow for greater selectivity and yield .

1-Benzylpyrrolidine finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential treatments for neurological disorders due to their activity on cholinergic systems.
  • Organic Synthesis: The compound serves as an important building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Research has highlighted the interaction of 1-benzylpyrrolidine with various biological targets:

  • Cholinergic Receptors: Studies suggest that it may interact with cholinergic receptors, influencing neurotransmitter dynamics.
  • Cytochrome P450 Enzymes: The compound has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

1-Benzylpyrrolidine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
N-Benzyl-N-methyl-1-phenylmethanamine0.93Contains additional methyl group on nitrogen
1-Benzyl-1,2,3,6-tetrahydropyridine0.90Features a tetrahydropyridine structure
2-Benzyloctahydropyrrolo[3,4-c]pyrrole0.88Contains a more complex bicyclic structure
(S)-1-Benzyl-3-aminopyrrolidine0.83Contains an amino group at position three
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine0.81Dimethyl substitution on nitrogen

These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and applications.

XLogP3

2.2

Other CAS

29897-82-3

Wikipedia

1-Benzylpyrrolidine

Dates

Last modified: 08-15-2023

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